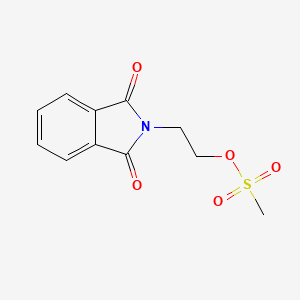

2-(1,3-二氧代-2,3-二氢-1H-异吲哚-2-基)乙基甲磺酸酯

货号 B1358281

CAS 编号:

128648-56-6

分子量: 269.28 g/mol

InChI 键: HPLFXWOGOZXMAA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

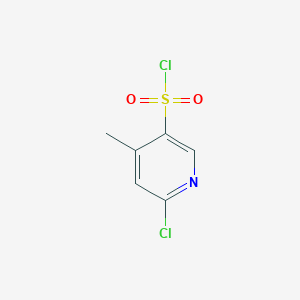

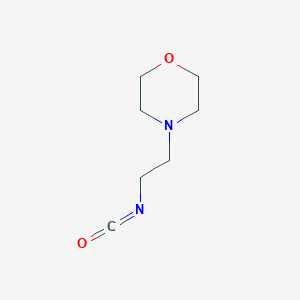

The compound “2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate” is a chemical compound that is related to a class of compounds known as isoindoles . Isoindoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of Ethyl 2‐[(1,3‐Dihydro‐1,3‐dioxo‐2H‐isoindol‐2‐yl)thio]‐2,2 involves the addition of Ethyl bromodifluoroacetate to a suspension of magnesium turnings and chlorotrimethylsilane in anhydrous DMF .Molecular Structure Analysis

The molecular structure of this compound can be inferred from related compounds. For example, a compound with a similar structure, “2- (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylbutanoic acid”, has a molecular formula of C13H13NO4 . The structure consists of an isoindole group (a bicyclic structure containing a benzene ring fused to a pyrrole ring) with two carbonyl (C=O) groups attached, making it a 1,3-dioxoisoindole .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For example, “2- (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylbutanoic acid” has a molecular weight of 247.25 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 .科学研究应用

合成和化学性质

- 该化合物参与复杂的化学反应,例如甲磺酸催化的某些乙酮与甘油的反应,导致形成各种二氧戊环和二氧六环 (Upadhyaya et al., 1997)。

- 它用于环氧醇的区域选择性开环反应,证明了它在有机合成中的用途 (Gao et al., 1991)。

化学分析和内标

- 该化合物在分析化学中很有用,例如在合成氘代化合物中用作气相色谱-质谱中的内标 (Terreni et al., 1994)。

材料科学和晶体学

- 研究探索了它在复杂结构形成中的作用,例如合成具有独特结晶特性的镧系元素甲磺酸盐 (Aricó et al., 1997)。

- 它还参与了基于二乙基锡的自组装体的合成,突出了其在材料科学中的重要性 (Shankar et al., 2011)。

生物和药物化学

- 在药物化学中,它用于合成具有潜在抗乙酰胆碱酯酶活性的化合物,这在神经退行性疾病的研究中具有重要意义 (Holan et al., 1997)。

- 该化合物的衍生物因其碳酸酐酶抑制特性而被探索,这与青光眼和水肿等疾病的治疗相关 (Akbaba et al., 2014)。

环境化学

- 它参与了与化学品对环境影响相关的研究,例如评估治疗镰状细胞病的新药的遗传毒性 (dos Santos et al., 2011)。

催化

- 该化合物用于催化过程,例如由醛合成 1,1-二乙酸酯,展示了其在催化中的用途 (Wang et al., 2009)。

属性

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5S/c1-18(15,16)17-7-6-12-10(13)8-4-2-3-5-9(8)11(12)14/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLFXWOGOZXMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595250 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl methanesulfonate | |

CAS RN |

128648-56-6 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

After methanesulfonyl chloride (12.7 g) was added to a solution of N-(2-hydroxyethyl)phthalimide (19.1 g) in anhydrous dichloromethane (200 ml), triethylamine (20 ml) was added dropwise to the mixture in an ice bath. The mixture was stirred at ambient temperature for 4 hours. At the end of this time the reaction mixture was concentrated under reduced pressure. The residual solid was washed with ethyl acetate and water and then recrystallized from ethyl acetate to afford the desired compound (18.2 g).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azabicyclo[2.1.1]hexane](/img/structure/B1358214.png)

![Carbamic acid, [(1R)-1-[4-(hydroxymethyl)cyclohexyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B1358215.png)

![ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B1358228.png)